molecular formula C5H8Br2O2 B3057434 2,3-Dibromo-3-methylbutanoic acid CAS No. 80573-34-8

2,3-Dibromo-3-methylbutanoic acid

Cat. No.: B3057434
CAS No.: 80573-34-8
M. Wt: 259.92 g/mol
InChI Key: RWJNIIYQCXBZFS-UHFFFAOYSA-N
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Description

2,3-Dibromo-3-methylbutanoic acid is an organic compound with the molecular formula C5H8Br2O2. It is a halogenated carboxylic acid, characterized by the presence of two bromine atoms and a methyl group attached to a butanoic acid backbone. This compound is known for its applications in organic synthesis and research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dibromo-3-methylbutanoic acid can be synthesized through the bromination of 3-methylbutanoic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via electrophilic addition, where bromine atoms are added to the double bond of the 3-methylbutanoic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-3-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dibromo-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dibromo-3-methylbutanoic acid involves its interaction with nucleophiles and electrophiles. The bromine atoms in the compound make it highly reactive towards nucleophilic substitution reactions. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-methylbutanoic acid: Similar structure but with only one bromine atom.

    3-Bromo-3-methylbutanoic acid: Bromine atom positioned differently on the carbon chain.

    2,3-Dichloro-3-methylbutanoic acid: Chlorine atoms instead of bromine atoms.

Uniqueness

2,3-Dibromo-3-methylbutanoic acid is unique due to the presence of two bromine atoms, which significantly enhances its reactivity compared to its mono-brominated or chlorinated counterparts. This increased reactivity makes it a valuable compound in organic synthesis and research .

Properties

IUPAC Name

2,3-dibromo-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2O2/c1-5(2,7)3(6)4(8)9/h3H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJNIIYQCXBZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337627
Record name 2,3-Dibromo-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80573-34-8
Record name 2,3-Dibromo-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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